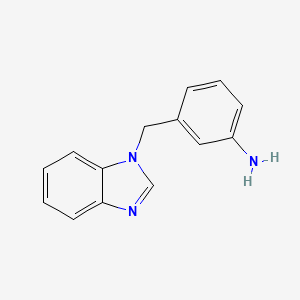3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
CAS No.: 562803-83-2
Cat. No.: VC6300643
Molecular Formula: C14H13N3
Molecular Weight: 223.279
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 562803-83-2 |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.279 |
| IUPAC Name | 3-(benzimidazol-1-ylmethyl)aniline |
| Standard InChI | InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 |
| Standard InChI Key | PBCMAQMJRXLGTE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline consists of a benzimidazole core (a fused bicyclic system of benzene and imidazole) attached to the meta position of an aniline ring through a methylene (-CH₂-) linker. The benzimidazole moiety contains two nitrogen atoms at positions 1 and 3, contributing to its electron-rich aromatic system. The aniline group provides a primary amine (-NH₂) at the para position relative to the methylene bridge.
Synthesis and Manufacturing
General Synthetic Strategies
Benzimidazole derivatives are typically synthesized via cyclocondensation reactions. For 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, plausible routes include:
Mannich Reaction
A three-component reaction involving:
-
Aniline derivative: 3-Aminobenzyl alcohol or 3-nitrobenzyl alcohol (later reduced to amine).
-
Benzimidazole: Preformed 1H-benzimidazole.
-
Formaldehyde: As the methylene source.
Reaction conditions: Acid catalysis (e.g., HCl, H₂SO₄) at 60–80°C for 6–12 hours.
Nucleophilic Substitution
-
Step 1: Synthesis of 1-(chloromethyl)-1H-benzimidazole via chlorination of hydroxymethylbenzimidazole.
-
Step 2: Reaction with 3-aminophenol under basic conditions (e.g., K₂CO₃, DMF, 100°C).
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the benzimidazole N1 position requires careful control of reaction pH and temperature .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is often necessary due to byproduct formation.
Physical and Chemical Properties
Physicochemical Parameters
Stability Profile
-
Thermal Stability: Decomposes above 250°C without melting.
-
Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.
-
Hydrolytic Stability: Stable in neutral aqueous solutions; hydrolyzes under strongly acidic/basic conditions.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
-
3375 (N-H stretch, primary amine, aniline)
-
3050 (C-H stretch, aromatic)
-
1618 (C=N stretch, benzimidazole)
-
1510 (C-C ring vibration)
-
1280 (C-N stretch, benzimidazole)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, benzimidazole H2)
-
δ 7.65–7.52 (m, 4H, benzimidazole H4–H7)
-
δ 6.98 (t, J = 7.6 Hz, 1H, aniline H5)
-
δ 6.45 (d, J = 7.2 Hz, 2H, aniline H2/H6)
-
δ 5.32 (s, 2H, NH₂, exchanges with D₂O)
-
δ 4.87 (s, 2H, CH₂ bridge)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 151.2 (C=N, benzimidazole)
-
δ 142.5–116.3 (aromatic carbons)
-
δ 45.8 (CH₂ bridge)
-
Mass Spectrometry
-
ESI-MS (m/z): 223.1 [M+H]⁺ (calc. 222.27)
-
Fragmentation pattern: Loss of NH₂ group (m/z 206.1), followed by benzimidazole ring cleavage.
Biological Activities and Applications
Industrial Applications
-
Coordination Chemistry: As a ligand for transition metal catalysts (e.g., Pd, Cu).
-
Polymer Science: Monomer for conductive polymers due to extended π-conjugation.
Future Perspectives and Research Opportunities
Priority Research Areas
-
Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.
-
Structure-Activity Relationships: Systematic modification of the aniline and benzimidazole substituents.
-
Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and binding affinities.
Technological Applications
-
Drug Delivery Systems: Functionalization for nanoparticle-based targeting.
-
Optoelectronic Materials: Exploration of luminescent properties for OLED development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume